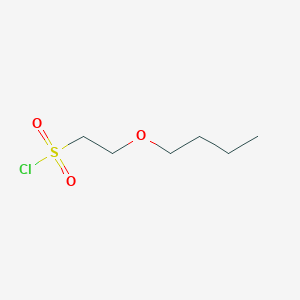![molecular formula C17H21N3O5 B2494178 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034462-37-6](/img/structure/B2494178.png)
2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Crystal Structure
- The study of compounds like "Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate" showcases the Diels-Alder reaction's role in forming complex molecules, which could be relevant for synthesizing derivatives of the queried compound (Kranjc et al., 2011). This research outlines how molecular structures are stabilized through hydrogen bonds and π-π interactions, which could be applicable to understanding the stability of similar benzamide derivatives.
Molecular Interactions and Stability
- Research on "Energetic multi-component molecular solids" involving compounds like tetrafluoroterephthalic acid and various N-containing heterocycles demonstrates the significance of hydrogen bonds and weak intermolecular interactions in forming supramolecular structures (Wang et al., 2014). This research may offer insights into the design and stability of benzamide derivatives through understanding the role of C–H⋯O and C–H⋯F interactions.
Synthesis and Evaluation of Derivatives
- The synthesis of "substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides" illustrates methods for creating benzamide derivatives with potential bioactive properties (Chau et al., 1982). Such studies might inform approaches to developing new compounds with structural similarities to the queried molecule, focusing on modifications that enhance desired properties without involving pharmacological effects.
Mechanism of Action
Target of Action
The compound contains an oxadiazole ring, which is a heterocyclic compound. Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . .
Mode of Action
Without specific information on the compound, it’s difficult to determine its exact mode of action. Many bioactive compounds work by interacting with proteins or enzymes in the body, altering their function and leading to changes in cellular processes .
Properties
IUPAC Name |
2,4-dimethoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-22-12-3-4-13(14(9-12)23-2)17(21)18-10-15-19-16(20-25-15)11-5-7-24-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUAHJHETWBAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)



![4-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]butanoic acid](/img/structure/B2494105.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)



![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)


